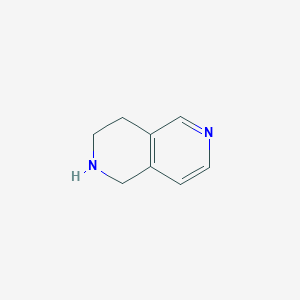

1,2,3,4-Tetrahydro-2,6-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZPSEIHRIDPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482494 | |

| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31786-18-2 | |

| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31786-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1,2,3,4-tetrahydro-2,6-naphthyridine, a significant heterocyclic scaffold in medicinal chemistry and drug discovery. The document outlines the primary synthetic routes, presents detailed experimental protocols for key reactions, summarizes quantitative data, and includes visualizations of the synthetic pathways.

The this compound core is a valuable structural motif in the design of novel therapeutic agents due to its three-dimensional architecture, which can lead to improved pharmacological properties compared to its aromatic counterpart, 2,6-naphthyridine. This guide serves as a foundational resource for researchers engaged in the synthesis and exploration of this and related heterocyclic systems.

Synthetic Strategies

The synthesis of this compound can be broadly approached through two primary strategies: the reduction of the fully aromatic 2,6-naphthyridine core and the de novo construction of the bicyclic system.

1. Synthesis via Reduction of 2,6-Naphthyridine

This is a common and often preferred route, which involves the initial synthesis of the parent aromatic 2,6-naphthyridine, followed by the selective reduction of one of the pyridine rings.

-

Step 1: Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile

A classical approach to the 2,6-naphthyridine scaffold begins with the cyclization of 4-cyano-3-pyridylacetonitrile. This multi-step process typically involves the formation of a substituted naphthyridine intermediate, which is then converted to the parent 2,6-naphthyridine. A representative sequence is as follows:

-

Cyclization: Treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation can yield 3-amino-1-bromo-2,6-naphthyridine.

-

Diazotization: The resulting amino-bromo derivative can be diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.

-

Hydrazinolysis: The dibromo compound is then reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.

-

Dehydrazination: The final step involves the oxidation of the dihydrazino intermediate, for example with cupric sulfate, to yield the aromatic 2,6-naphthyridine.

-

-

Step 2: Reduction of 2,6-Naphthyridine

The selective reduction of the 2,6-naphthyridine ring system to its 1,2,3,4-tetrahydro derivative can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction. The choice of reducing agent and conditions is crucial to achieve the desired regioselectivity and avoid over-reduction.

-

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic heterocycles. Common catalysts include platinum(IV) oxide (PtO2, Adams' catalyst) and rhodium-based catalysts.[1][2][3][4] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as acetic acid or an alcohol.[1][2][3][4] The pressure of hydrogen gas and the reaction temperature are key parameters that can be adjusted to control the extent of reduction. For instance, rhodium on alumina has been used for the hydrogenation of pyridines.[5]

-

Chemical Reduction: Reagents like sodium borohydride (NaBH4) can also be employed for the reduction of pyridinium-like structures.[6][7][8][9][10] The reactivity of NaBH4 is generally milder than that of catalytic hydrogenation, which can sometimes offer better control and selectivity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[6][7][8][9][10]

-

2. De Novo Synthesis of the this compound Core

An alternative approach involves the direct construction of the tetrahydro-2,6-naphthyridine ring system from acyclic or monocyclic precursors. One potential, though less documented for this specific isomer, method is through transition metal-catalyzed cycloaddition reactions.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Catalytic Hydrogenation of a Naphthyridine

-

Catalyst Preparation: In a high-pressure reaction vessel, add the naphthyridine substrate and a suitable solvent (e.g., glacial acetic acid, ethanol).

-

Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO2 or Rh on a support) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by an appropriate method, such as crystallization or column chromatography, to yield the desired tetrahydronaphthyridine.

Protocol 2: General Procedure for the Sodium Borohydride Reduction of a Naphthyridine Derivative

-

Dissolution: Dissolve the naphthyridine substrate in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH4) portion-wise to the stirred solution. The amount of NaBH4 will depend on the substrate, but typically an excess is used.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the catalytic hydrogenation of pyridine derivatives, which can serve as a reference for the synthesis of this compound.

| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Substituted Pyridines | PtO2 | Acetic Acid | 50-70 | RT | 4-8 | Not specified | [1][2][4] |

| 2,6-Lutidine | Rh/Al2O3 | HFIP | Not specified | Not specified | Not specified | >95 | [5] |

| Phenyl Pyridines | Rh2O3 | TFE | 5 | 40 | 16 | 70-98 | [11] |

Visualizations

Synthetic Pathway A: Reduction of 2,6-Naphthyridine

Caption: Synthesis of this compound via reduction.

Synthetic Pathway B: Potential De Novo Construction

Caption: Potential de novo synthesis of the target molecule.

Characterization

The characterization of the final product, this compound, and its intermediates would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. Spectroscopic data for this compound hydrochloride is available, which can be used as a reference.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

This technical guide provides a framework for the synthesis of this compound. While direct, detailed experimental procedures for this specific molecule are not abundant in the literature, the outlined strategies based on the synthesis of the parent heterocycle and established reduction methodologies for related compounds offer a solid foundation for its successful preparation in a research and development setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating notable biological activity. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a particular focus on their dual activity as histamine H3 (H3) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors.

Core Biological Activities and Quantitative Data

Derivatives of the this compound core have been identified as potent modulators of key neurological targets. A notable series of these compounds has been shown to exhibit dual antagonism of the histamine H3 receptor and inhibition of the serotonin reuptake transporter.[1] While specific quantitative data for a broad range of analogs remains proprietary or dispersed in the literature, the identified dual activity highlights the therapeutic potential of this scaffold in treating complex neurological and psychiatric disorders where both histaminergic and serotonergic systems are implicated.[2]

The development of such dual-action ligands is a significant strategy in modern drug discovery, potentially offering improved efficacy or a broader spectrum of action compared to single-target agents.[2] The exploration of structure-activity relationships (SAR) within this chemical series is crucial for optimizing potency and selectivity for each target.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for assessing the key biological activities of this compound derivatives are provided below.

Histamine H3 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).

-

Radioligand: A tritiated H3 receptor ligand, such as [3H]N-α-methylhistamine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Cold assay buffer.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 27°C) to reach equilibrium.[3]

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters several times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of serotonin by the serotonin transporter.

Materials:

-

Cells: A suitable cell line endogenously expressing or stably transfected with the human serotonin transporter (e.g., HEK-hSERT cells or JAR cells).[1][4]

-

Radiolabeled or Fluorescent Substrate: [3H]serotonin or a fluorescent mimetic of biogenic neurotransmitters.[1][4][5]

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% BSA.[4]

-

Test Compound: Serial dilutions of the this compound derivative.

-

Masking Dye (for fluorescent assays): To quench extracellular fluorescence.[5][6]

-

Microplate Reader: Scintillation counter for radiolabeled assays or a fluorescence microplate reader (bottom-read mode) for fluorescent assays.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight to form a confluent monolayer.[4][5]

-

Compound Incubation: Remove the culture medium and add the test compound diluted in assay buffer to the wells. Incubate for a short period (e.g., 10-30 minutes) at 37°C.[4][5]

-

Substrate Addition: Add the radiolabeled or fluorescent serotonin substrate to initiate the uptake. For fluorescent assays, a masking dye is also added.[4][5]

-

Incubation: Incubate the plate for a defined time (e.g., 10-60 minutes) at 37°C to allow for transporter-mediated uptake.[1][4][5]

-

Termination of Uptake (Radiolabeled Assay): Aspirate the assay solution and wash the cells rapidly with ice-cold assay buffer to remove the extracellular radiolabel.

-

Cell Lysis and Scintillation Counting (Radiolabeled Assay): Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Fluorescence Reading (Fluorescent Assay): For kinetic assays, read the fluorescence intensity over time. For endpoint assays, read the fluorescence after the incubation period.[4][5]

-

Data Analysis: Determine the percentage of inhibition of serotonin uptake at each concentration of the test compound compared to the control (no inhibitor). Calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

To understand the biological effects of this compound derivatives, it is essential to visualize their interaction with their respective targets and the downstream signaling cascades.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o protein.[6] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[6][7] Antagonists of the H3 receptor block this inhibitory effect, leading to an increase in the release of these neurotransmitters.[8][9]

Caption: Mechanism of Histamine H3 Receptor Antagonism.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is an integral membrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] This process is dependent on sodium and chloride ions and is crucial for terminating serotonergic signaling.[3][4] Inhibitors of SERT block this reuptake mechanism, leading to an increased concentration of serotonin in the synapse.

References

- 1. Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 5. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

Introduction

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold," meaning it can serve as a versatile foundation for the development of ligands targeting a variety of biological targets.[2] While direct pharmacological data on the unsubstituted this compound is limited, its derivatives have shown a broad spectrum of biological activities, including potential antidepressant, antimicrobial, and central nervous system (CNS) effects.[1] This technical guide will delve into the known pharmacological properties of this scaffold by examining its derivatives, detailing the experimental protocols used for their evaluation, and visualizing key concepts in drug discovery based on this core structure.

Pharmacological Properties of this compound Derivatives

The true pharmacological potential of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying different positions on the ring structure, researchers have developed compounds with significant potency against various enzymes and receptors.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the related 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. These compounds have been tested for their inhibitory activity against AChE from Electrophorus electricus (EeAChE) and recombinant human AChE (hAChE), as well as human serum butyrylcholinesterase (hBChE).[4]

| Compound | Target | IC₅₀ (nM) |

| 16a (a tetrahydrobenzo[h][1][3]naphthyridine derivative) | hAChE | 65 |

| 1 (pyrano[3,2-c]quinoline precursor) | hAChE | >10,000 |

Table 1: Inhibitory activity of a key 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine derivative against human acetylcholinesterase.[4]

CXCR4 Antagonism

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, an isomer of the core topic, has been utilized to develop potent antagonists of the CXCR4 receptor, a target for HIV entry and cancer therapy.

| Compound | Target | IC₅₀ (nM) |

| 30 (a tetrahydro-1,6-naphthyridine derivative) | CXCR4 | 24 |

| 30 (a tetrahydro-1,6-naphthyridine derivative) | HIV-1 entry | 7 |

Table 2: Antagonistic activity of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative against the CXCR4 receptor and HIV-1 entry.[3]

Tankyrase Inhibition

Derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase-1 and tankyrase-2, enzymes involved in cancer.

| Compound | Target | IC₅₀ (nM) | Selectivity (TNKS1/TNKS2) |

| 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one | Tankyrase-2 | 2 | 70-fold |

Table 3: Inhibitory activity of a 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one derivative against tankyrase-2.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and replicating pharmacological findings. Below are summaries of key experimental protocols used to characterize derivatives of the tetrahydronaphthyridine scaffold.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine derivatives against AChE and BChE was determined using a modified Ellman's method.[4]

-

Enzyme and Substrate Preparation: Solutions of EeAChE, hAChE, and hBChE were prepared in a phosphate buffer (pH 8.0). Acetylthiocholine iodide and butyrylthiocholine iodide were used as substrates.

-

Inhibitor Incubation: The enzymes were pre-incubated with various concentrations of the test compounds for a specified time.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: The rate of production of the yellow 5-thio-2-nitrobenzoate anion was monitored spectrophotometrically at 412 nm.

-

IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in the enzymatic activity (IC₅₀) was calculated from concentration-inhibition curves.

Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

The potential of compounds to cross the blood-brain barrier was assessed using the PAMPA-BBB assay.[4]

-

Membrane Preparation: A filter plate was coated with a solution of porcine brain lipid in dodecane to form an artificial membrane.

-

Donor and Acceptor Plates: The donor plate contained the test compound dissolved in a buffer at a specific pH, while the acceptor plate contained a buffer solution.

-

Incubation: The donor plate was placed on top of the acceptor plate, and the assembly was incubated for a set period, allowing for passive diffusion of the compound across the artificial membrane.

-

Quantification: The concentration of the compound in both the donor and acceptor wells was determined using UV-Vis spectroscopy.

-

Permeability Calculation: The permeability coefficient (Pe) was calculated using established equations.

Visualizations

Scaffold-Based Drug Discovery Workflow

The following diagram illustrates the general workflow for developing new therapeutic agents starting from the this compound scaffold.

Generalized Experimental Workflow for Pharmacological Characterization

This diagram outlines a typical experimental sequence for characterizing the pharmacological properties of a novel derivative of this compound.

Conclusion

The this compound structure is a valuable scaffold in modern drug discovery. While the core molecule itself is not extensively characterized in terms of direct pharmacological effects, its structural and chemical properties make it an excellent starting point for the synthesis of diverse and potent bioactive compounds. The exploration of its derivatives has led to the identification of promising inhibitors of key biological targets such as acetylcholinesterase and CXCR4. Future research into novel derivatives of this versatile scaffold holds significant promise for the development of new therapeutic agents for a wide range of diseases.

References

- 1. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]

- 2. This compound | 31786-18-2 | Benchchem [benchchem.com]

- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a central endeavor in medicinal chemistry. Among the privileged heterocyclic structures, the 1,2,3,4-tetrahydro-2,6-naphthyridine core has emerged as a versatile and promising scaffold. Its unique three-dimensional architecture, combined with the strategic placement of nitrogen atoms, offers a rich canvas for the design of potent and selective modulators of a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Introduction to a Privileged Structure

The this compound framework is a bicyclic heteroaromatic system composed of a fused pyridine and a partially saturated piperidine ring. This structural arrangement imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which are highly desirable in drug candidates.[1] The presence of two nitrogen atoms provides opportunities for hydrogen bonding and other key interactions with biological macromolecules, making it a "privileged structure" capable of binding to a diverse range of targets.[1][2]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, acetylcholinesterase inhibition, and phosphodiesterase (PDE) inhibition, with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders.[3][4][5][6][7]

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through various synthetic routes. A key challenge lies in the regioselective formation of the bicyclic core. Modern synthetic methodologies have been developed to provide efficient access to this scaffold.

One notable strategy involves the use of transition metal-catalyzed cyclizations. For instance, cobalt-catalyzed [2+2+2] cyclizations of alkynes and nitriles have been employed to construct the pyridine ring of related tetrahydronaphthyridine isomers, a strategy that could be adapted for the synthesis of the 2,6-naphthyridine core.[8] Another powerful approach is the intramolecular inverse-electron-demand Diels-Alder reaction, which has been successfully utilized for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and could potentially be applied to the synthesis of the 2,6-isomer.[9]

A general workflow for the synthesis and derivatization of the this compound scaffold is depicted below.

Medicinal Chemistry Applications and Quantitative Data

The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to modulate. The following sections highlight key therapeutic areas and provide quantitative data for representative compounds.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several classes of naphthyridine derivatives have been identified as potent kinase inhibitors.

-

Pim Kinases: Derivatives of benzo[c][2][9]naphthyridine have been developed as pan-Pim kinase inhibitors with potent antiproliferative activity in acute myeloid leukemia (AML) cell lines.[6] These compounds inhibit the phosphorylation of the apoptosis effector BAD.[6]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Analogs of 2,6-naphthyridine have been discovered as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas (HCC).[10] The FGF19-FGFR4 signaling pathway is crucial for the proliferation of these cancer cells.[10]

-

Casein Kinase 2 (CK2): 5-(3-chlorophenylamino)benzo[c][2][9]naphthyridine derivatives have been synthesized as highly selective CK2 inhibitors.[11] These compounds have demonstrated potent inhibition of cancer cell stemness by modulating the Akt1-GSK-3β-Wnt/β-catenin signaling pathway.[11]

The signaling pathway associated with FGFR4 inhibition in HCC is illustrated below.

Neurological Disorders

The 1,2,3,4-tetrahydronaphthyridine scaffold has also been explored for its potential in treating neurological disorders.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 1,2,3,4-tetrahydrobenzo[h][1][9]naphthyridine have been designed as potent inhibitors of AChE, a key target in the management of Alzheimer's disease.[5] These compounds have been shown to bind to the peripheral anionic site (PAS) of the enzyme.[5]

-

Phosphodiesterase 5 (PDE5) Inhibition: A novel 1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine analogue has been identified as a potent PDE5 inhibitor with an impressive in vitro IC50 of 0.056 nM.[7] PDE5 inhibitors are being investigated for the treatment of Alzheimer's disease due to their role in modulating cyclic guanosine monophosphate (cGMP) levels, which are involved in learning and memory processes.[7]

Table 1: Quantitative Biological Data for Representative Tetrahydronaphthyridine Derivatives

| Compound Class | Target | Representative Compound | IC50 | Cell Line/Assay | Reference |

| Benzo[c][2][9]naphthyridine | Pim-1/2 Kinase | 7-(4H-1,2,4-Triazol-3-yl) derivative | <30 nM | MV-4-11 (AML) | [6] |

| 1,2,3,4-Tetrahydrobenzo[b][1][9]naphthyridine | PDE5 | 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine-8-carbonitrile | 0.056 nM | In vitro assay | [7] |

| 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one | c-Met Kinase | Compound 2t | 2.6 µM | In vitro assay | [12] |

| Naphthyridine | Cytotoxicity | Compound 16 | 0.1 µM | HL-60 (Leukemia) | [13] |

| Aaptamine derivative | Cytotoxicity | 3-isobutylaminodemethyl(oxy)aaptamine | 0.03-8.5 µM | Various cancer cell lines | [14] |

Detailed Experimental Protocols

To facilitate further research and development of the this compound scaffold, detailed experimental protocols for key synthetic and analytical procedures are essential.

General Procedure for the Synthesis of Tetrahydro-1,5-naphthyridines via Intramolecular Diels-Alder Reaction

This protocol is for a related isomer and can be adapted for the synthesis of the 2,6-naphthyridine core with appropriate starting materials.

An intramolecular inverse electron demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine linked from the imidazole N1 position to the triazinyl C3 with a suitable tether can be employed.[9] The reaction is typically carried out in a high-boiling solvent such as diphenyl ether at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel.[9]

General Protocol for Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays, such as a luminescence-based assay or a radiometric assay. Briefly, the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow for a Cell-Based Proliferation Assay

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent structural features and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The diverse biological activities reported for its derivatives underscore the potential of this scaffold to yield potent and selective modulators of a wide range of biological targets.

Future research in this area should focus on the development of novel and efficient synthetic routes to access a wider range of substituted this compound analogs. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will be crucial in guiding the optimization of lead compounds. As our understanding of the biological roles of various targets continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of the next generation of medicines.

References

- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]

- 2. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]

- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. As a "privileged structure," its three-dimensional arrangement allows for interaction with a diverse range of biological targets, offering improved pharmacological profiles compared to its planar aromatic counterparts.[1] The strategic placement of two nitrogen atoms within the bicyclic system provides opportunities for fine-tuning the physicochemical properties of its analogs, making them attractive candidates for drug development programs targeting a variety of diseases, including cancer and viral infections.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activity, and analytical characterization of this compound analogs, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The construction of the this compound ring system can be achieved through various synthetic methodologies. These strategies often involve the sequential or concerted formation of the two constituent rings. Common approaches include the reduction of the fully aromatic 2,6-naphthyridine core and heterocyclic annulation reactions.[1] The choice of synthetic route is critical for accessing specific isomers and introducing desired substitutions for structure-activity relationship (SAR) studies.[1]

General Synthetic Protocol: Multi-step Synthesis from Pyridine Derivatives

A common strategy for the synthesis of naphthyridine cores involves the construction of the second ring onto a pre-existing pyridine derivative. The following is a generalized protocol based on established methods for related naphthyridine isomers.

Experimental Protocol: Synthesis of a Substituted this compound Analog

-

Step 1: Synthesis of a Substituted Pyridine Precursor. A suitably substituted aminopyridine is reacted with a dicarbonyl compound or its equivalent under acidic or basic conditions to form a bicyclic intermediate. For example, a substituted 3-aminopyridine can be reacted with an α,β-unsaturated ketone via a Michael addition followed by intramolecular cyclization.

-

Step 2: Aromatization (if necessary). If the newly formed ring is not aromatic, an oxidation step is performed. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Step 3: Reduction of the Pyridine Ring. The resulting substituted 2,6-naphthyridine is then subjected to a reduction reaction to selectively hydrogenate one of the pyridine rings. The choice of reducing agent is crucial for achieving the desired 1,2,3,4-tetrahydro isomer. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method. The solvent, pressure, and temperature are optimized to control the regioselectivity of the reduction.

-

Step 4: N-Alkylation/Arylation. The secondary amine in the tetrahydro-ring can be further functionalized through N-alkylation or N-arylation reactions. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) will yield the N-alkylated analog.

-

Step 5: Purification. The final compound is purified using standard techniques such as flash column chromatography on silica gel, followed by characterization using analytical methods like NMR, mass spectrometry, and HPLC to confirm its structure and purity.

A graphical representation of a typical synthetic workflow is provided below.

References

The Emerging Therapeutic Potential of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive starting point for the design of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound derivatives, focusing on oncology, neurodegenerative disorders, and HIV. We present quantitative data on the activity of these compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Activity of Tetrahydronaphthyridine Derivatives

While the parent this compound is primarily a structural motif, its derivatives have shown significant biological activity. The following tables summarize the quantitative data for various tetrahydronaphthyridine isomers as antagonists of the CXCR4 receptor, negative allosteric modulators (NAMs) of the mGlu2 receptor, and as cytotoxic agents against cancer cell lines. It is important to note that the presented data is for specific isomers of the tetrahydronaphthyridine scaffold, highlighting the therapeutic potential within this class of compounds.

Table 1: CXCR4 Antagonist Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

| Compound | CXCR4 Antagonism IC50 (nM) | HIV Entry Inhibition IC50 (nM) |

| 12a | - | - |

| 30 | 24 | 7 |

*Data sourced from a study on novel tetrahydronaphthyridine CXCR4 antagonists. Note: These compounds are derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine isomer.[1]

Table 2: mGlu2 Negative Allosteric Modulator (NAM) Activity of Tetrahydro-1,7-naphthyridine-2-carboxamide Derivatives

| Compound | mGlu2 IC50 (nM) | mGlu3 IC50 (µM) |

| 14a | 39 | > 10 |

| 14b | 24 | > 10 |

| 14c | 129 | > 10 |

| 14d | 39 | > 10 |

| 14e | 106 | > 10 |

| 14f | 318 | > 10 |

| 14g | 87 | > 30 |

*Data from a study on ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Note: These compounds are derivatives of the tetrahydro-1,7-naphthyridine isomer.[2]

Table 3: In Vitro Anticancer Activity of Naphthyridine Derivatives

| Compound | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |

| Compound 14 | 2.6 | 1.5 | - |

| Compound 15 | 2.3 | 0.8 | - |

| Compound 16 | 0.71 | 0.1 | 5.1 |

*Data from a study on the cytotoxicity and structure-activity relationships of naphthyridine derivatives. Note: The specific naphthyridine core structure for these compounds should be referenced in the original publication.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of tetrahydronaphthyridine derivatives.

CXCR4 Competition Binding Assay (Flow Cytometry-Based)

This assay identifies compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.

1. Cell Preparation:

- Culture Jurkat cells, which endogenously express CXCR4, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM glutamine at 37°C and 5% CO₂.

- Harvest cells when they reach 80-85% confluency.

- Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

- Resuspend the cells in the assay buffer to a concentration of 0.25 x 10⁶ cells/50 µL.

2. Assay Procedure:

- In a 96-well round-bottom plate, add 100 µL of the test compound solution at various concentrations.

- Add 50 µL of the Jurkat cell suspension to each well.

- Incubate the plate for 15 minutes at room temperature in the dark.

- Add 50 µL of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration of 25 ng/mL.

- Incubate for 30 minutes at room temperature in the dark.

- Centrifuge the plate at 400 x g for 5 minutes.

- Discard the supernatant and wash the cell pellet with 200 µL of fresh assay buffer.

- Centrifuge again and discard the supernatant.

- Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS for cell fixation.

3. Flow Cytometry Analysis:

- Acquire data on a flow cytometer, measuring the fluorescence signal from the labeled CXCL12 bound to the cells.

- Gate on a homogenous cell population based on forward and side scatter parameters.

- The reduction in fluorescence intensity in the presence of the test compound compared to the control (vehicle) indicates competitive binding to CXCR4.

- Calculate IC50 values from the dose-response curves.

mGlu2 Negative Allosteric Modulator (NAM) Functional Assay (GIRK-Mediated Thallium Flux Assay)

This assay measures the ability of a compound to inhibit the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of mGlu2 receptor activation.

1. Cell Culture and Plating:

- Use a stable HEK293 cell line co-expressing the human mGlu2 receptor and the GIRK channel subunits Kir3.1 and Kir3.2.

- Culture the cells in DMEM/F-12 medium supplemented with 10% FBS, 20 mM HEPES, 2 mM L-glutamine, antibiotics, and selection agents (e.g., G418 and puromycin).

- Plate the cells into 384-well, black-walled, clear-bottomed poly-D-lysine-coated plates at a density of 15,000 cells per well and incubate overnight.

2. Dye Loading and Compound Addition:

- On the day of the assay, replace the culture medium with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) by adding an equal volume of dye solution and incubating for a specified time at room temperature.

- Add the test compounds (potential mGlu2 NAMs) at various concentrations to the wells.

3. Thallium Flux Measurement:

- After a pre-incubation period with the test compounds, add a stimulus solution containing a fixed concentration of glutamate (the orthosteric agonist) and thallium sulfate.

- Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.

- The influx of thallium through the activated GIRK channels will cause an increase in fluorescence. A NAM will inhibit this glutamate-induced increase in fluorescence.

4. Data Analysis:

- Determine the initial rate of thallium influx for each well.

- Plot the rate of thallium influx against the concentration of the test compound to generate a dose-response curve.

- Calculate the IC50 value, which represents the concentration of the NAM that causes 50% inhibition of the glutamate-stimulated response.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

1. Cell Seeding:

- Seed cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a predetermined optimal density.

- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

- Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

- Remove the old medium from the wells and add the medium containing the test compounds.

- Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

- Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

- Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- After incubation with MTT, carefully remove the medium.

- Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

- Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

- The absorbance is directly proportional to the number of viable cells.

- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of this compound derivatives.

Caption: CXCL12/CXCR4 Signaling Pathway.

Caption: Presynaptic mGlu2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Therapeutic Target Identification.

Caption: Logical Relationship of the Scaffold, Targets, and Applications.

References

- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antidepressant Potential of Tetrahydronaphthyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective treatments for depressive disorders has led researchers to explore diverse chemical scaffolds and pharmacological targets. Among these, tetrahydronaphthyridine derivatives have emerged as a promising class of compounds with the potential to modulate key neurobiological pathways implicated in the pathophysiology of depression. This technical guide provides an in-depth overview of the current state of research on the antidepressant effects of tetrahydronaphthyridine compounds, focusing on their pharmacology, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to Tetrahydronaphthyridine Scaffolds

The tetrahydronaphthyridine core is a bicyclic heterocyclic system that offers a versatile three-dimensional structure, making it an attractive scaffold in medicinal chemistry. This structural diversity allows for the fine-tuning of pharmacological properties, enabling the development of potent and selective ligands for various central nervous system (CNS) targets. Research into tetrahydronaphthyridine derivatives has revealed their potential to interact with multiple targets relevant to the treatment of depression, including the glutamatergic and monoaminergic systems.

Mechanisms of Antidepressant Action

The antidepressant effects of tetrahydronaphthyridine compounds are primarily attributed to their modulation of two key neurotransmitter systems: the glutamate and the serotonin/histamine systems.

Modulation of the Glutamatergic System

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, plays a crucial role in synaptic plasticity and is a key target for rapid-acting antidepressants. Tetrahydronaphthyridine derivatives have been investigated as both positive and negative allosteric modulators of mGlu receptors.

A series of tetrahydronaphthyridine and dihydronaphthyridinone ethers have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] While primarily investigated for schizophrenia, the modulation of mGlu5 is also relevant to depression. One such compound, VU0405372 , has demonstrated a suitable profile for in vivo proof-of-concept studies.[1][2][3]

Caption: mGlu5 Receptor Signaling Pathway Modulation.

There is growing evidence that negative allosteric modulators (NAMs) of group II metabotropic glutamate receptors (mGluR2/3) possess antidepressant-like properties. These compounds are thought to act by enhancing glutamatergic transmission, a mechanism shared with the rapid-acting antidepressant ketamine.

Dual-Targeting of Histamine H3 Receptors and Serotonin Transporters

A novel and promising approach to antidepressant therapy involves the simultaneous modulation of multiple targets. A series of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives have been designed as dual-acting ligands that function as both histamine H3 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors. This dual mechanism is hypothesized to offer a synergistic antidepressant effect, addressing both the monoaminergic and histaminergic systems implicated in depression.

Caption: Dual-Target Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for representative tetrahydronaphthyridine compounds and their activities at relevant targets.

Table 1: In Vitro and In Vivo Data for mGlu5 PAM VU0405372 [1][2][3]

| Parameter | Value | Species | Assay/Model |

| In Vitro | |||

| EC50 (rat) | 332 nM | Rat | mGlu5 Potentiation |

| In Vivo | |||

| Cbrain (1.5 h) | 16.6 µM | Rat | Pharmacokinetics |

| Unbound Cbrain (1.5 h) | 332 nM | Rat | Pharmacokinetics |

| Brain-to-Plasma Ratio | 1.67 | Rat | Pharmacokinetics |

| Kp,uu | 1.1 | Rat | Brain Penetration |

| Efficacy | >30% reversal | Rat | Amphetamine-induced hyperlocomotion (56.6 mg/kg, PO) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the evaluation of tetrahydronaphthyridine compounds.

Caption: Experimental Workflow for Antidepressant Screening.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for their molecular targets (e.g., SERT, Histamine H3 Receptor).

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation and a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-Nα-methylhistamine for H3R).

-

Non-specific Binding: Total binding components plus a high concentration of a known unlabeled ligand to saturate the target receptors.

-

Test Compound: Total binding components plus varying concentrations of the tetrahydronaphthyridine compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Depression

Objective: To assess the antidepressant-like effects of tetrahydronaphthyridine compounds in animal models.

Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

-

Procedure: Mice are placed individually into the cylinder for a 6-minute session. The session is typically video-recorded.

-

Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is scored, usually during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.

Principle: Similar to the FST, this test induces a state of behavioral despair in mice by subjecting them to the stress of being suspended by their tails. Antidepressants decrease the time spent immobile.

Protocol:

-

Apparatus: A horizontal bar is used to suspend the mice by their tails using adhesive tape. The mice are positioned so they cannot escape or hold onto any surfaces.

-

Procedure: Mice are suspended for a 6-minute period, and their behavior is video-recorded.

-

Scoring: The total duration of immobility (hanging passively without any movement) is measured. A decrease in immobility time suggests an antidepressant-like effect.

Future Directions and Conclusion

Tetrahydronaphthyridine compounds represent a promising and versatile scaffold for the development of novel antidepressants. The ability to target both the glutamatergic and monoaminergic systems, either selectively or through dual-action ligands, offers significant potential for creating more effective and faster-acting therapies.

Future research should focus on:

-

Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of tetrahydronaphthyridine derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways modulated by these compounds to better understand their antidepressant effects.

-

Evaluation in More Sophisticated Animal Models: Testing lead compounds in models that capture a broader range of depressive symptoms, such as anhedonia and cognitive deficits.

-

Clinical Translation: Advancing the most promising candidates into clinical trials to assess their safety and efficacy in patients with depressive disorders.

References

- 1. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research into the antimicrobial activity of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, scientific literature on this specific heterocyclic scaffold. It outlines the broader antimicrobial context of naphthyridines, details relevant synthetic methodologies, and presents standardized experimental protocols for antimicrobial evaluation.

Please note: Direct research on the antimicrobial properties of this compound derivatives is sparse in the currently available scientific literature. Consequently, this guide draws upon data from structurally related naphthyridine isomers and general antimicrobial testing protocols to provide a foundational resource for future investigation into this promising, yet underexplored, class of compounds.

Introduction to Naphthyridines as Antimicrobial Agents

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have long been a focal point of medicinal chemistry research due to their wide spectrum of pharmacological activities.[1][2][3] The six structural isomers of naphthyridine have all been explored for their therapeutic potential, with the 1,8-naphthyridine core being particularly successful, leading to the development of well-known antibacterial agents like nalidixic acid.[2][4] The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]

While the majority of research has concentrated on isomers like 1,8- and 2,7-naphthyridines, the 2,6-naphthyridine scaffold also presents a unique structural framework with potential for novel biological activities. The introduction of a tetrahydro component to this scaffold is of particular interest as it imparts a three-dimensional structure, which can lead to enhanced binding affinity and improved pharmacological properties compared to their planar aromatic counterparts.[6]

Quantitative Antimicrobial Activity Data

| Naphthyridine Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Staphylococcus aureus | 0.49 | [7] |

| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Escherichia coli | 3.91 | [7] |

| 10-methoxycanthin-6-one | Staphylococcus aureus (MRSA) | 3.91 | [7] |

| 2,7-naphthyridine derivative 10j | Staphylococcus aureus | 8 | [8] |

| 2,7-naphthyridine derivative 10f | Staphylococcus aureus | 31 | [8] |

| Benzo[h][1][2][4]triazolo[3,4-a][2][5]naphthyridine derivatives | Candida spp. | 0.78–6.25 | [4][5] |

| 1,8-Naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | 6-7 (mM) | [5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of the this compound core and for the evaluation of antimicrobial activity. These protocols are based on standard methodologies and may require optimization for specific derivatives.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes. One plausible approach involves the construction of the bicyclic ring system followed by selective reduction of one of the pyridine rings.

Illustrative Synthetic Pathway:

Caption: Generalized synthetic workflow for obtaining this compound derivatives.

Key Synthetic Steps:

-

Construction of the 2,6-Naphthyridine Core: This can be accomplished through various methods, including cobalt-catalyzed [2+2+2] cyclizations of alkynylnitriles and dialkynylamines.[9]

-

Selective Reduction: The selective reduction of one of the pyridine rings of the 2,6-naphthyridine core is a critical step. This can be achieved using catalytic hydrogenation with specific catalysts that favor the reduction of one ring over the other.[6] The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.

-

Derivatization: The tetrahydro-2,6-naphthyridine scaffold can then be further functionalized at various positions to create a library of derivatives for antimicrobial screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

-

Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Potential Mechanism of Action

While the specific mechanism of action for this compound derivatives has not been elucidated, it is plausible that they share a similar mechanism with other antimicrobial naphthyridines. The primary targets are likely to be bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Hypothesized Signaling Pathway:

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 31786-18-2 | Benchchem [benchchem.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apec.org [apec.org]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The CNS Activity of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a compelling heterocyclic motif in medicinal chemistry, recognized for its potential to interact with a variety of biological targets within the central nervous system (CNS).[1] This technical guide provides an overview of the known CNS activities, relevant experimental methodologies, and potential signaling pathways associated with this and related tetrahydronaphthyridine structures. While detailed quantitative data for the specific this compound core is limited in publicly available literature, this document synthesizes the existing knowledge on related isomers to inform future research and development.

Introduction to the this compound Scaffold

The this compound structure is a partially saturated bicyclic system containing two nitrogen atoms. Its three-dimensional conformation makes it an attractive scaffold for developing CNS-active agents with improved pharmacological properties compared to their planar aromatic counterparts.[1] Derivatives of the broader tetrahydronaphthyridine class have been investigated for a range of biological activities, establishing them as "privileged structures" in drug discovery.[1]

Some compounds incorporating the this compound scaffold have been noted for potential antidepressant and antimicrobial effects, and their structure suggests possible interactions with various CNS receptors.[2] Furthermore, related natural product alkaloids, such as those with an indolo[1][3]naphthyridine core isolated from Erythrina species, have demonstrated CNS effects including hypnotic, sedative, and hypotensive activities.[4]

Quantitative Data on Tetrahydronaphthyridine Derivatives

Comprehensive quantitative data specifically for the this compound scaffold is not widely available in the current body of scientific literature. However, studies on related isomers and fused systems provide valuable insights into the potential of this structural class. The following table summarizes data from such related compounds to serve as a reference for future structure-activity relationship (SAR) studies.

| Scaffold/Compound Class | Target | Assay Type | Value (IC₅₀/Kᵢ) | Reference |

| 1,2,3,4-Tetrahydrobenzo[b][2][3]naphthyridine analogue | Phosphodiesterase 5 (PDE5) | In vitro inhibition | IC₅₀: 0.056 nM | [5] |

| 1,2,3,4-Tetrahydrobenzo[h][2][3]naphthyridines | Acetylcholinesterase (AChE) | In vitro inhibition | IC₅₀: 65 nM | [6] |

| Tetrahydro-1,7-naphthyridine-2-carboxamides | Metabotropic glutamate receptor 2 (mGlu2) NAMs | GIRK dose-response | High affinity | [7] |

| Dopamine D4 Receptor Antagonists with a piperidine core | Dopamine D4 Receptor | Radioligand binding | pKᵢ: up to 9.18 | [8] |

Experimental Protocols

The evaluation of CNS activity for novel compounds involves a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the characterization of tetrahydronaphthyridine derivatives.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[9][10][11][12]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a target CNS receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

-

Test compounds (this compound derivatives).

-

Assay buffer (specific to the receptor).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation fluid and vials or a scintillation proximity assay (SPA) system.

-

96-well filter plates and a cell harvester.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₐ), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. Alternatively, for SPA, the amount of bound radioligand is measured directly in the 96-well plate.[9]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Calcium Flux Assays: For GPCRs that signal through the Gq pathway, intracellular calcium mobilization can be monitored using fluorescent calcium indicators.

-

GIRK Channel Assays: G-protein-coupled inwardly-rectifying potassium (GIRK) channel assays are used for assessing the functional activity of Gi/o-coupled receptors, such as the mGlu2 receptor.[7]

In Vivo Behavioral Models

To assess the ultimate CNS effects of a compound, various animal models are employed. The choice of model depends on the therapeutic indication being investigated. Examples include:

-

Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant activity.

-

Elevated Plus Maze and Light-Dark Box Test: Used to evaluate anxiolytic effects.

-

Novel Object Recognition Test: Assesses effects on learning and memory.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by the this compound scaffold are not yet well-defined, related compounds have been shown to interact with key CNS targets. For instance, dopamine and serotonin receptors are common targets for neuropsychiatric drugs. The diagram below illustrates a hypothetical signaling cascade for a D2-like dopamine receptor antagonist, a plausible target for a scaffold of this nature.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. While current research has provided a foundational understanding of its potential, significant opportunities remain for further exploration. Future work should focus on:

-

Systematic SAR studies to elucidate the specific structural requirements for potent and selective activity at various CNS targets.

-

Elucidation of mechanisms of action for any active compounds to understand their downstream signaling effects.

-

Pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of novel derivatives, including their ability to cross the blood-brain barrier.

By leveraging the structural features of the this compound core, researchers can continue to develop innovative therapeutics for a range of neurological and psychiatric disorders.

References

- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]

- 2. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]

- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]